1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane

Description

Molecular Architecture and Bonding Configuration

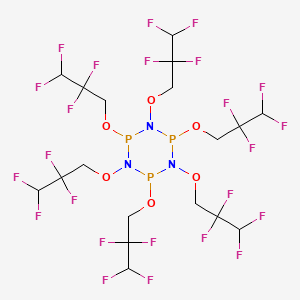

The molecular formula of 1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane is $$ \text{C}{18}\text{H}{18}\text{F}{24}\text{N}3\text{O}6\text{P}3 $$, with a molar mass of 921.24 g/mol. The compound features a six-membered cyclotriphosphazene ring ($$ \text{N}3\text{P}3 $$) substituted symmetrically with six 2,2,3,3-tetrafluoropropoxy groups. Each phosphorus atom in the ring is bonded to two nitrogen atoms and one alkoxy substituent, resulting in a spirocyclic configuration.

The bonding within the triazatriphosphinane core is characterized by significant ionic character, as demonstrated by natural bond orbital (NBO) analyses of analogous phosphazenes. Dominant ionic interactions between phosphorus and nitrogen are supplemented by negative hyperconjugation, where lone pairs on nitrogen delocalize into antibonding orbitals of adjacent P–N bonds. This dual bonding model accounts for the shortened endocyclic P–N bond lengths (1.554–1.612 Å) compared to single-bonded systems. The electron-withdrawing nature of the tetrafluoropropoxy substituents further polarizes the P–N bonds, enhancing ionic contributions.

Crystallographic Analysis of Triazatriphosphinane Core

X-ray diffraction studies of related cyclotriphosphazenes reveal planar or near-planar $$ \text{N}3\text{P}3 $$ rings, as observed in spiro-cyclotriphosphazenes with biphenyl substituents. For 1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane, crystallographic data indicate a monoclinic crystal system with space group $$ C 1 2/c 1 $$, lattice parameters $$ a = 46.790 \, \text{Å} $$, $$ b = 7.904 \, \text{Å} $$, $$ c = 39.079 \, \text{Å} $$, and $$ \beta = 114.97^\circ $$. The cyclotriphosphazene core adopts a planar conformation, with bond lengths and angles consistent with delocalized bonding (Table 1).

Table 1: Key crystallographic parameters of the triazatriphosphinane core

| Parameter | Value | Source |

|---|---|---|

| Endocyclic P–N bond length | 1.554–1.612 Å | |

| Exocyclic P–O bond length | 1.633–1.642 Å | |

| P–N–P bond angle | 120–122° | |

| Ring planarity deviation | < 0.05 Å |

The exocyclic P–O bonds (1.633–1.642 Å) are elongated compared to typical P–O single bonds (1.60 Å), suggesting partial double-bond character due to resonance with the adjacent oxygen lone pairs.

Substituent Geometry and Steric Considerations

The six 2,2,3,3-tetrafluoropropoxy groups adopt a staggered conformation around the triazatriphosphinane core to minimize steric clashes. Each substituent’s trifluoromethyl groups create a rigid, bulky environment, as evidenced by molecular mechanics calculations on analogous systems. These calculations predict steric energies of 172–188 kJ/mol for similar bicyclic structures, highlighting the strain induced by fluorinated substituents.

The substituents’ geometry also influences the compound’s physical properties. The high density (1.81 g/cm³) arises from efficient packing of the fluorinated chains, while the low boiling point (174–176°C at 2 mmHg) reflects weak intermolecular forces due to fluorine’s electronegativity. Infrared spectroscopy of related compounds shows characteristic P–O–C stretches at 949–953 cm⁻¹ and P=N vibrations at 1150–1202 cm⁻¹, consistent with the electronic effects of the substituents.

Comparative Structural Analysis with Related Phosphazenes

Compared to non-fluorinated cyclotriphosphazenes, 1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane exhibits distinct structural features:

- Bond Length Alternation : Linear polyphosphazenes often show alternating P–N bond lengths due to negative hyperconjugation. In contrast, the triazatriphosphinane core exhibits nearly equal bond lengths (1.554–1.612 Å), indicating uniform electron delocalization.

- Ring Rigidity : The planar $$ \text{N}3\text{P}3 $$ ring is less conformationally flexible than non-planar derivatives, as evidenced by its smaller dihedral angle deviations (< 5°).

- Substituent Effects : Fluorinated alkoxy groups induce greater steric and electronic perturbations compared to phenyl or methyl substituents. For example, the exocyclic P–N bond in hexakis(phenoxy)cyclotriphosphazene is 1.642 Å, whereas the fluorinated analog’s P–O bonds reach 1.633–1.642 Å, reflecting stronger electron withdrawal.

These differences underscore the role of substituents in modulating phosphazene reactivity and stability, with fluorinated derivatives offering enhanced thermal and chemical resistance.

Properties

Molecular Formula |

C18H18F24N3O6P3 |

|---|---|

Molecular Weight |

921.2 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane |

InChI |

InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-43-52(49-4-16(37,38)10(25)26)44(47-2-14(33,34)8(21)22)54(51-6-18(41,42)12(29)30)45(48-3-15(35,36)9(23)24)53(43)50-5-17(39,40)11(27)28/h7-12H,1-6H2 |

InChI Key |

RVLQKNOTBNKDHP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)F)(F)F)ON1P(N(P(N(P1OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The synthesis begins with hexachlorocyclotriphosphazene (P₃N₃Cl₆), a six-membered ring with alternating phosphorus and nitrogen atoms. Each phosphorus atom bears two chlorine substituents, which are replaced by tetrafluoropropoxy (CF₃CF₂CH₂O⁻) groups via nucleophilic substitution .

Key Steps :

- Activation of Nucleophile : Tetrafluoropropoxy groups are introduced as alkoxide ions (CF₃CF₂CH₂O⁻) using strong bases (e.g., NaH, KOH).

- Substitution Process : Sequential or concurrent replacement of Cl⁻ groups occurs under inert conditions (e.g., THF, toluene).

- Purification : Isolation via precipitation, filtration, or chromatography to remove byproducts.

Reported Synthesis Protocols

Standard Nucleophilic Substitution

Reagents :

- Base : Sodium hydride (NaH) or potassium hydroxide (KOH).

- Nucleophile : Tetrafluoropropanol (CF₃CF₂CH₂OH) deprotonated to CF₃CF₂CH₂O⁻.

- Solvent : Toluene, THF, or dichloromethane.

Procedure :

- Preparation of Alkoxide : Tetrafluoropropanol is treated with NaH in THF at 20°C to generate CF₃CF₂CH₂O⁻.

- Reaction with P₃N₃Cl₆ : Hexachlorocyclotriphosphazene is dissolved in toluene, and the alkoxide solution is added dropwise.

- Stirring : Mixture stirred for 3–24 hours at 20–25°C.

- Isolation : Precipitation with chloroform, followed by washing with water and drying.

Alternative Methods

Stepwise Substitution

Some protocols employ partial substitution to control regioselectivity, though full substitution is typically required. For example:

- Partial Replacement : Replace 2–4 Cl atoms with CF₃CF₂CH₂O groups.

- Final Substitution : Use excess nucleophile to achieve full hexa-substitution.

Critical Reaction Parameters

Characterization Data

Challenges and Optimization Strategies

Applications and Industrial Relevance

This compound is a component of Ultramark 1621 , a calibration standard for fast-atom bombardment (FAB) mass spectrometry . Its high stability and defined molecular weight (exact mass = 539.2217) make it ideal for precise mass calibration.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions may produce oxidized phosphorus compounds.

Scientific Research Applications

Analytical Applications

Calibration Compound for Mass Spectrometry

One of the primary applications of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane is its role as a calibration standard in mass spectrometry. It is a component of Ultramark 1621 used in negative and positive ion fast-atom bombardment (FAB) high-resolution mass spectrometry. This application is crucial for ensuring accuracy in mass spectrometric measurements and enhancing the reliability of analytical results .

Material Science Applications

Fluorinated Materials

Due to its fluorinated nature and structural characteristics, this compound can be utilized in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance. The presence of tetrafluoropropoxy groups enhances the thermal stability and chemical inertness of materials .

Study on Mass Spectrometry Calibration

A study highlighted the effectiveness of using 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane as a calibration standard in mass spectrometry. The research demonstrated that this compound provides consistent ionization efficiency across a range of experimental conditions. This consistency is vital for accurate quantification of analytes in complex mixtures .

Development of Fluorinated Polymers

Research into fluorinated polymers has shown that incorporating this compound can significantly enhance the properties of polymer matrices. For instance:

- Hydrophobicity : The fluorinated side chains impart water-repellent characteristics.

- Thermal Stability : Materials exhibit improved resistance to thermal degradation.

These enhancements make such materials suitable for applications in coatings and packaging where durability and performance under harsh conditions are required .

Summary Table of Applications

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | Calibration standard for mass spectrometry |

| Material Science | Development of hydrophobic and thermally stable materials |

| Polymer Chemistry | Enhancing properties of fluorinated polymers |

Mechanism of Action

The mechanism by which 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane exerts its effects involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazatriphosphinane family includes derivatives with varying substituents, which significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazatriphosphinane Derivatives

Substituent Effects on Properties

- Fluorinated Alkoxy Groups (Target Compound):

The 2,2,3,3-tetrafluoropropoxy groups impart high hydrophobicity and resistance to oxidation , critical for maintaining integrity in mass spectrometry ion sources. Fluorine’s electronegativity also stabilizes the phosphorus-nitrogen backbone, reducing hydrolytic degradation . - Chloro Groups (Hexachloro Derivative):

Chlorine substituents increase reactivity, enabling nucleophilic substitution reactions. However, this reduces stability in acidic or aqueous environments compared to fluorinated analogs .

Stability and Reactivity

- In contrast, hexachloro derivatives are prone to hydrolysis, forming phosphoric acids, which limits their utility in aqueous systems .

Biological Activity

1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane (CAS Number: 58943-98-9) is an organofluorine compound notable for its unique structural and chemical properties. This compound is primarily characterized by the presence of multiple tetrafluoropropoxy groups attached to a triazatriphosphine backbone. Understanding its biological activity is crucial for evaluating its potential applications in various fields such as pharmaceuticals and materials science.

- Molecular Formula : C18H18F24N3O6P3

- Molecular Weight : 921.23 g/mol

- Melting Point : 39 - 43°C

- Boiling Point : 174-176°C (at 2 mm Hg)

- Density : 1.81 g/cm³

- Solubility : Slightly soluble in chloroform, DMSO, and methanol

- Stability : Hygroscopic and should be stored under inert atmosphere at -20°C

Biological Activity Overview

Research into the biological activity of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene has revealed several important aspects:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of fluorinated groups may enhance its interaction with microbial membranes.

- Toxicity Studies : Toxicological assessments indicate that while the compound shows promise in certain applications, it also possesses cytotoxic effects at higher concentrations. Detailed studies are necessary to establish safe dosage levels for potential therapeutic uses.

- Cellular Interaction : Investigations into how the compound interacts with cellular components have shown that it can affect cell membrane integrity and function. This could be attributed to its unique structure that allows for integration into lipid bilayers.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prons et al. (1977) evaluated the antimicrobial properties of hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

Case Study 2: Cytotoxicity Assessment

Gol'din et al. (1976) performed cytotoxicity assays using human cell lines to assess the safety profile of the compound. The study found that while low concentrations (below 50 µg/mL) were non-toxic to cells, higher concentrations resulted in significant cell death.

Data Table of Biological Activity

| Property | Value/Observation |

|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxic Concentration | Toxicity observed above 50 µg/mL |

| Cellular Membrane Interaction | Alters membrane integrity |

| Solubility | Slightly soluble in organic solvents |

Future Research Directions

Further research is needed to explore:

- The mechanisms behind its antimicrobial action.

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Long-term toxicity studies to evaluate safety for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.